molecular formula C14H21NO B5801295 N-(1-isopropyl-2-methylpropyl)benzamide

N-(1-isopropyl-2-methylpropyl)benzamide

Cat. No. B5801295
M. Wt: 219.32 g/mol
InChI Key: DNWOYGGIOZNPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)benzamide, also known as IBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. IBMP is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 191.28 g/mol and a melting point of 119-121°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of PDE activity, leading to an increase in the levels of cAMP and cGMP. These cyclic nucleotides are involved in various cellular processes, including cell signaling, gene expression, and metabolism. The increased levels of cAMP and cGMP lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate various downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various cell types, including smooth muscle cells, platelets, and cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments include its ability to selectively inhibit PDE activity, its solubility in organic solvents, and its stability under various experimental conditions. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for PDE inhibition. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular signaling pathways.

Synthesis Methods

N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized using various methods, including the reaction of 2-methyl-2-propanol with phosgene to form 2-methyl-2-chloro-1-propanol, which is then reacted with benzoyl chloride to form this compound. Another method involves the reaction of 2-methyl-2-propanol with benzoyl chloride in the presence of triethylamine.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE, this compound increases the levels of cAMP and cGMP in cells, leading to various physiological effects.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOYGGIOZNPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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